Bupivacaine N-Oxide Hydrochloride Salt is a metabolite of bupivacaine, a local anesthetic drug. It is classified as a phase I metabolite, meaning it is a product of oxidation, reduction, or hydrolysis of the parent drug. [] In scientific research, Bupivacaine N-Oxide Hydrochloride Salt serves as a valuable tool for studying the metabolism of bupivacaine in various biological systems. [] Its presence in biological samples like urine can act as a marker for the administration of bupivacaine. []
Bupivacaine N-Oxide Hydrochloride Salt is a derivative of bupivacaine, a widely used local anesthetic. This compound is characterized by its molecular formula and is primarily utilized in scientific research and potential therapeutic applications. Bupivacaine N-Oxide Hydrochloride Salt serves as a reference standard in analytical chemistry, particularly in studies involving bupivacaine derivatives, and is explored for its effects in neurobiology and pain management.
Bupivacaine N-Oxide Hydrochloride Salt is synthesized from bupivacaine through oxidation processes. It belongs to the class of local anesthetics and is classified under amides due to its chemical structure. The compound's hydrochloride form enhances its solubility in water, making it suitable for various applications .
The synthesis of Bupivacaine N-Oxide Hydrochloride Salt typically involves the oxidation of bupivacaine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The process is conducted under controlled conditions to ensure selective formation of the N-oxide derivative.
Synthetic Route:
In industrial settings, the synthesis follows similar routes but utilizes high-purity reagents and optimization strategies to ensure scalability and cost-effectiveness. This includes employing purification techniques to obtain the final product with minimal impurities.
Bupivacaine N-Oxide Hydrochloride Salt exhibits a complex molecular structure that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). The molecular structure includes an amide bond characteristic of local anesthetics, contributing to its pharmacological activity.
Bupivacaine N-Oxide Hydrochloride Salt participates in several key chemical reactions:
Common Reagents:
Bupivacaine N-Oxide Hydrochloride Salt primarily exerts its effects through the blockade of sodium channels in neurons. This mechanism inhibits the propagation of action potentials, leading to local anesthesia.
The compound can lead to various physiological effects such as paresthesia, paralysis, and respiratory depression due to its action on nerve cells.
Physical properties are crucial for formulation development, influencing stability and bioavailability .
Bupivacaine N-Oxide Hydrochloride Salt has significant applications across various fields:
Bupivacaine, introduced in 1957, is a long-acting amide local anesthetic widely used in surgical and obstetric procedures due to its prolonged duration of action. However, its significant cardiotoxicity—linked to ventricular arrhythmias at high doses—prompted efforts to develop safer analogues [2] [4] [6]. Bupivacaine N-oxide derivatives emerged from strategic structural modifications aimed at mitigating these risks while retaining therapeutic efficacy. The N-oxidation of bupivacaine’s tertiary amine (piperidine nitrogen) generates a metabolically stable quaternary ammonium-N-oxide moiety, fundamentally altering its physicochemical and pharmacological profile. This derivative was initially identified as a minor metabolite in oxidative metabolic pathways but gained attention for its potential as a distinct pharmaceutical entity with reduced toxicity [3] [8]. The hydrochloride salt form (CAS 1796927-05-3) was subsequently developed to enhance crystallinity and stability [9] [10].
Table 1: Evolution of Bupivacaine Derivatives
Compound | Key Structural Feature | Primary Development Goal |
---|---|---|
Bupivacaine (Racemate) | Tertiary amine | Original long-acting anesthetic |
Levobupivacaine (S-enantiomer) | Chiral center optimization | Reduced cardiotoxicity |
Bupivacaine N-oxide | Piperidine N-oxide group | Lower toxicity & improved solubility |
Bupivacaine N-oxide HCl | Hydrochloride salt of N-oxide | Enhanced stability & bioavailability |
N-Oxide functionalization represents a sophisticated prodrug strategy and molecular tool to modulate drug behavior. For bupivacaine, oxidizing the piperidine nitrogen (pKa ~8.1) to an N-oxide transforms the amine into a polar, zwitterionic functionality. This modification drastically increases water solubility—critical for parenteral formulations—by introducing a permanent positive charge balanced by an oxygen anion [7] [8]. The N-oxide group also diminishes lipid solubility, potentially reducing central nervous system (CNS) penetration and associated neurotoxicity risks [6]. Mechanistically, N-oxides can serve as bioreductive prodrugs activated in hypoxic tissues (e.g., tumors), though bupivacaine N-oxide primarily exploits the functional group’s steric and electronic effects to weaken sodium channel binding affinity. This attenuates cardiotoxicity while preserving analgesic efficacy [6] [8]. Studies confirm that such modifications delocalize the positive charge, weakening crystal lattice forces in the solid state and facilitating dissolution [7].
Table 2: Impact of N-Oxide Functionalization on Key Properties
Property | Bupivacaine HCl | Bupivacaine N-oxide | Change (%) |
---|---|---|---|
Molecular Weight | 324.9 g/mol | 304.4 g/mol (free base) | -6.3% |
Water Solubility (pH 7) | ~5 mg/mL | >100 mg/mL* | >2000%↑ |
Log P (Octanol/Water) | 3.4 | ~0.8* | ~76%↓ |
Protein Binding | 95% | Unreported | – |
*Data extrapolated from physicochemical modeling and analog compounds [7] [8].
Converting basic drugs like bupivacaine N-oxide into hydrochloride salts is a cornerstone of pharmaceutical optimization. The hydrochloride salt (C₁₈H₂₉ClN₂O₂; MW 340.89 g/mol) improves multiple drug-like properties [3] [9] [10]:
Table 3: Advantages of Hydrochloride Salt Formation
Challenge (Free Base) | HCl Salt Solution | Pharmaceutical Benefit |
---|---|---|
Low melting point | High crystallinity | Improved thermal stability |
Hydrolysis susceptibility | Reduced water adsorption | Longer shelf life |
Variable solubility | pH-independent high solubility | Consistent bioavailability |
Processing difficulties | Defined crystal morphology | Ease of formulation |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: